2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Description
2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride is a pyrrolidine-based organic compound featuring a phenyl ring substituted with chlorine (Cl) at the 2-position and a trifluoromethyl (CF₃) group at the 5-position. The pyrrolidine ring, a five-membered amine heterocycle, is linked to the substituted phenyl group, and the compound is stabilized as a hydrochloride salt to enhance solubility and stability . This structure combines halogenated and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their influence on lipophilicity, metabolic resistance, and target binding .
Properties
Molecular Formula |
C11H12Cl2F3N |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H11ClF3N.ClH/c12-9-4-3-7(11(13,14)15)6-8(9)10-2-1-5-16-10;/h3-4,6,10,16H,1-2,5H2;1H |
InChI Key |
OHWIOZGVNMBSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)C(F)(F)F)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
- Molecular Formula : $$ \text{C}{11}\text{H}{12}\text{Cl}2\text{F}3\text{N} $$
- Molecular Weight : 286.12 g/mol
- SMILES : $$ \text{Cl.FC(F)(F)C}1=\text{CC=C(Cl)C(=C1)[C@H]}1\text{CCCN}_1 $$
- Chirality : The (2R)-enantiomer is prominently reported, necessitating asymmetric synthesis or resolution techniques.
Synthetic Methodologies
Precursor Synthesis: 2-Chloro-5-(trifluoromethyl)phenyl Intermediates
The phenyl moiety is synthesized via halogenation and fluorination of pyridine derivatives:
Chlorination of 3-Trifluoromethylpyridine
- Method : Vapor-phase chlorination at 300–450°C with $$ \text{Cl}_2 $$, yielding 2-chloro-5-trifluoromethylpyridine (83.5% yield).
- Catalyst : Ferric chloride ($$ \text{FeCl}_3 $$) enhances regioselectivity.
- Byproducts : 2-chloro-3-trifluoromethylpyridine and dichlorinated analogs require chromatographic separation.
Alternative Route: Photocatalytic Chlorination
Pyrrolidine Ring Formation
The pyrrolidine ring is constructed via cyclization or nucleophilic substitution:
Cyanoacetate Cyclization (CN112552231B)
- Step 1 : Ethyl cyanoacetate reacts with 2,3-dichloro-5-(trifluoromethyl)pyridine in methanol with $$ \text{NaOMe} $$, forming 2-[3-chloro-5-(trifluoromethyl)-2-pyridyl]ethyl cyanoacetate (95% yield).
- Step 2 : Hydrogenation (5% Pd/C, $$ \text{H}_2 $$, 60°C) reduces the nitrile to an amine.
- Step 3 : Reflux in DMF (pH 3) induces cyclization to the pyrrolidine ring (75% yield).
Asymmetric Synthesis for (2R)-Configuration
Optimization and Challenges
Yield Enhancement Strategies
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(2-Chloro-5-(trifluoromethyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(a) Halogen and CF₃ Positional Isomers
(b) Core Heterocycle Modifications
- 1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride (CAS 299163-40-9): Replaces pyrrolidine with a hydrazine moiety. Hydrazine derivatives are less conformationally restricted, which can reduce selectivity in biological systems compared to pyrrolidine’s rigid structure .
- 3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CymitQuimica Ref: 10-F621519): The CF₃ group is attached to an ethyl side chain rather than the aromatic ring. This modification increases hydrophobicity but may reduce π-π stacking interactions critical for target binding .
Pharmacological and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| Target Compound | C₁₁H₁₁ClF₃N·HCl | 294.67 | Balanced lipophilicity (Cl and CF₃), hydrochloride salt for solubility |
| (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine HCl | C₁₀H₁₂Cl₂FN | 236.11 | Lower molecular weight, higher polarity due to F substituent |
| 2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl | C₁₁H₁₁F₃N·HCl | 261.67 | Lacks Cl, reduced steric hindrance, weaker electron-withdrawing effects |
| 1-[2-Chloro-5-CF₃-phenyl]hydrazine HCl | C₇H₇Cl₂F₃N₂ | 263.05 | Linear hydrazine structure, higher reactivity, lower metabolic stability |
Key Observations :
- Hydrochloride salts universally improve aqueous solubility, critical for bioavailability in drug formulations .
Biological Activity
2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, also known by its CAS number 1391519-06-4, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H12ClF3N
- Molecular Weight : 286.12 g/mol
- CAS Number : 1391519-06-4
- MDL Number : MFCD12758788
Biological Activity Overview
The biological activity of 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride primarily stems from its structural features, particularly the trifluoromethyl group and the pyrrolidine ring. These components contribute to its interaction with various biological targets.
Pharmacological Properties
- Antibacterial Activity : Recent studies have indicated that compounds containing pyrrole and pyrrolidine moieties exhibit significant antibacterial properties. For instance, derivatives of pyrrole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
- Anticancer Potential : The trifluoromethyl group has been linked to enhanced potency in anticancer agents by improving their interaction with target proteins involved in cancer progression. The incorporation of such groups has been shown to increase the efficacy of compounds against various cancer cell lines .
- Neuropharmacological Effects : Compounds similar to 2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochloride have been studied for their effects on neurotransmitter uptake, particularly serotonin (5-HT) uptake inhibition, which is crucial for the treatment of mood disorders .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group in the para position of the phenyl ring significantly enhances the biological activity of compounds in this class. SAR studies have demonstrated that modifications in this region can lead to substantial changes in potency and selectivity for biological targets .
| Compound Structure | Biological Activity | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | Antibacterial | 3.12 |
| Pyrrole Derivative B | Anticancer | 5.00 |
| Pyrrole Derivative C | Neurotransmitter Inhibition | N/A |
Case Studies
- Antibacterial Efficacy : A study published in MDPI highlighted several pyrrole derivatives with potent antibacterial activity against Staphylococcus aureus. The derivatives exhibited MIC values comparable to standard antibiotics like ciprofloxacin .
- Anticancer Activity : Research focusing on trifluoromethyl-containing drugs has shown that these compounds can enhance drug potency by improving binding affinity to target proteins involved in tumor growth .
- Neuropharmacology : Investigations into the neuropharmacological effects of similar compounds indicated their potential as antidepressants through modulation of serotonin uptake mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
